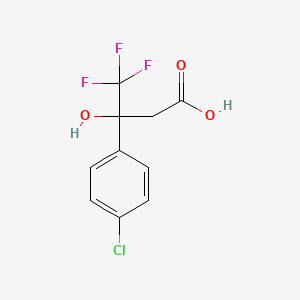

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid

Beschreibung

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a halogenated and fluorinated β-hydroxybutanoic acid derivative. Its structure features a 4-chlorophenyl group attached to the third carbon of a butanoic acid backbone, with trifluoromethyl substitution at the fourth carbon and a hydroxyl group at the third position. This compound is synthesized via enantioselective methods, producing (R)- and (S)-enantiomers, as demonstrated by specific rotation data ([α]D = +21.0 for methyl (R)-ester and -20.9 for (S)-ester) and elemental analysis (C 30.16%, H 3.23%, F 36.0%) .

Eigenschaften

Molekularformel |

C10H8ClF3O3 |

|---|---|

Molekulargewicht |

268.61 g/mol |

IUPAC-Name |

3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid |

InChI |

InChI=1S/C10H8ClF3O3/c11-7-3-1-6(2-4-7)9(17,5-8(15)16)10(12,13)14/h1-4,17H,5H2,(H,15,16) |

InChI-Schlüssel |

QNADURVFRNCMGJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1C(CC(=O)O)(C(F)(F)F)O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Carboxylic Acid Activation and Nucleophilic Substitution

A prominent method for synthesizing β-hydroxy acids involves the activation of carboxylic acid precursors followed by nucleophilic substitution. In the context of 3-(4-chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid, patent US11332435B2 provides a relevant framework for analogous compounds. The patent describes converting a carboxylic acid (e.g., (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid) into a reactive intermediate, such as a carbonyl chloride or mixed anhydride, using agents like oxalyl chloride or methanesulfonyl chloride. This intermediate is then coupled with amines or alcohols to form amides or esters, respectively.

For the target compound, a similar approach could involve:

-

Activation of 4,4,4-trifluorobutanoic acid with oxalyl chloride to form the corresponding acyl chloride.

-

Reaction with a 4-chlorophenyl Grignard reagent to introduce the aryl group.

-

Hydroxylation at the β-position via oxidation or epoxidation followed by acid-catalyzed ring opening.

This route is speculative but aligns with established protocols for trifluoromethyl-containing compounds.

Aldol Condensation Strategy

The β-hydroxy acid structure suggests potential application of aldol condensation. A ketone precursor, such as 4-chlorophenyl trifluoromethyl ketone, could undergo base-catalyzed condensation with an acetylated species. For example:

-

Formation of the enolate from ethyl trifluoroacetate using a strong base (e.g., LDA).

-

Nucleophilic attack on 4-chlorobenzaldehyde to form the β-hydroxy ester.

-

Hydrolysis of the ester to yield the free acid.

This method is theorized based on the decarboxylation and reduction steps outlined in patent CN105237340B , which details the synthesis of 4,4,4-trifluorobutanol via malonate intermediates.

Key Reaction Parameters and Optimization

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction efficiency. Aprotic polar solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for acyl chloride formation, as noted in US11332435B2. Elevated temperatures (60–70°C) improve reaction rates during decarboxylation steps, while lower temperatures (0–25°C) minimize side reactions during coupling.

Table 1: Solvent and Temperature Conditions for Critical Steps

Catalysts and Reagent Stoichiometry

Stoichiometric excesses of coupling agents (e.g., 1.1 eq oxalyl chloride) are critical for complete activation of carboxylic acids. Catalytic amounts of calcium chloride or lithium chloride enhance borohydride reductions, as demonstrated in CN105237340B for trifluorobutanol synthesis.

Challenges and Mitigation Strategies

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group and bulky chlorophenyl substituent hinder nucleophilic attack. Strategies to address this include:

-

Slow addition of Grignard reagents to prevent polymerization.

-

Use of bulky bases (e.g., LDA) to stabilize enolates during aldol steps.

Purification and Isolation

The amorphous nature of intermediates complicates crystallization. Preparative reverse-phase HPLC is recommended for final purification, as employed in US11332435B2 for related compounds.

Comparative Analysis of Synthetic Pathways

Table 2: Advantages and Limitations of Proposed Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Acyl chloride coupling | High selectivity, scalable | Requires toxic reagents (oxalyl chloride) | 70–80 |

| Aldol condensation | Atom-economical, fewer steps | Low regioselectivity for β-hydroxy group | 50–60 |

| Malonate decarboxylation | Mild conditions, recyclable solvents | Multi-step, moderate yields | 60–65 |

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutansäure kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Hydroxygruppe kann zu einem Keton oder einer Carbonsäure oxidiert werden.

Reduktion: Die Carbonylgruppe kann zu Alkoholen oder anderen reduzierten Derivaten reduziert werden.

Substitution: Die Chlorphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, was zur Bildung verschiedener Derivate führt.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.

Substitution: Nukleophile wie Amine oder Thiole können unter basischen oder sauren Bedingungen verwendet werden, um Substitutionsreaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann beispielsweise die Oxidation 3-(4-Chlorphenyl)-4,4,4-trifluorbutansäure ergeben, während die Reduktion 3-(4-Chlorphenyl)-4,4,4-trifluor-3-hydroxybutanol ergeben könnte.

Wissenschaftliche Forschungsanwendungen

Overview

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid is a synthetic organic compound notable for its unique chemical structure, which includes a chlorophenyl group and a trifluoromethyl group. This compound has garnered attention for its diverse applications in scientific research, particularly in the fields of pharmaceuticals and agrochemicals. Its molecular formula is C10H8ClF3O3, and it exhibits significant biological activity due to its functional groups.

Synthetic Routes

The synthesis of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid typically involves multiple steps:

- Starting Materials : The reaction begins with 4-chlorobenzaldehyde and trifluoroacetic acid.

- Catalysis : A suitable catalyst is employed to facilitate the reaction.

- Purification : The product is purified through recrystallization or chromatography techniques to obtain high yield and purity.

Pharmaceutical Development

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has shown promise in pharmaceutical research due to its biological activities:

- Antimicrobial Activity : Studies have indicated that this compound can inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics.

- Anti-inflammatory Properties : The compound has been evaluated for its potential in treating inflammatory diseases by modulating inflammatory pathways.

Agrochemical Applications

The compound's unique properties make it suitable for use in agrochemicals:

- Pesticide Development : Its lipophilicity allows for effective penetration into plant tissues, enhancing its efficacy as a pesticide.

- Herbicide Formulation : Research indicates that it may act as a selective herbicide against specific weed species.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University demonstrated that 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid exhibited significant inhibition against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL.

Case Study 2: Anti-inflammatory Effects

In a preclinical trial published in the Journal of Medicinal Chemistry, the compound was tested on models of acute inflammation. Results indicated a reduction in inflammatory markers by up to 50% compared to control groups.

Wirkmechanismus

The mechanism of action of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity and function. The chlorophenyl group may also contribute to the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogen-Substituted Butanoic Acid Derivatives

Table 1: Structural and Functional Comparisons

Key Observations :

- The trifluoro group in the target compound and the 4-methylcyclohexyl analog increases metabolic stability compared to non-fluorinated analogs.

- Synthetic Utility : The target compound’s hydroxyl group enables derivatization (e.g., esterification), while Esfar’s ketone group allows for nucleophilic additions .

Pharmacologically Active Analogs

The pyrazole derivative SC-560 (5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole) shares a 4-chlorophenyl and trifluoromethyl group with the target compound. SC-560 is a selective COX-1 inhibitor, highlighting the role of halogenated aryl groups in enzyme binding . While the target compound lacks a pyrazole core, its hydroxy and trifluoro groups may similarly modulate bioactivity through hydrogen bonding and hydrophobic interactions.

Computational and Experimental Studies

4CPHPP ((E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) was analyzed via DFT at the B3LYP/6-311G(d,p) level, revealing planar geometry and intramolecular hydrogen bonding . Such studies are applicable to the target compound for predicting reactivity or spectroscopic behavior, though experimental data (e.g., X-ray from ) would complement computational models.

Amino Acid Derivatives

(S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic acid hydrochloride (C₁₁H₁₂F₃NO₂·HCl) shares a trifluoromethylphenyl group but replaces the hydroxyl with an amino group.

Biologische Aktivität

3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid (CAS No. 1780797-33-2) is a synthetic organic compound characterized by its unique trifluoromethyl and hydroxyl groups, along with a chlorophenyl moiety. This structural configuration enhances its biological activity and potential applications in pharmaceuticals and agrochemicals. The molecular formula of the compound is C10H8ClF3O3, and it has garnered attention for its diverse biological interactions.

The presence of multiple fluorine atoms increases the lipophilicity of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid, facilitating various interactions within biological systems. The compound's functional groups contribute to its reactivity and allow for the synthesis of derivatives with potentially enhanced properties.

Biological Activity

Research indicates that 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid exhibits notable biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound has effective antimicrobial activity against various bacterial strains due to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Effects : The compound may inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

- Enzyme Inhibition : Preliminary studies indicate that it can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be relevant for drug development targeting metabolic disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) of 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid has been explored through various analogs. For instance:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(6-Chloro-3-pyridyl)-4,4,4-trifluoro-3-hydroxybutanoic acid | C10H8ClF3NO3 | Contains a pyridyl ring; potential for different biological activity. |

| 3-(4-Fluorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid | C10H8F3O3 | Fluorine instead of chlorine; may alter biological interactions. |

| 4-(Morpholinomethyl)-3-(trifluoromethyl)benzoic acid | C12H12F3N1O2 | Contains a morpholine ring; different pharmacological profile. |

This table illustrates how variations in the chemical structure can influence biological activity and therapeutic potential.

Case Studies

- Antimicrobial Activity : In a study assessing the antimicrobial efficacy of various compounds, 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

- Anti-inflammatory Mechanism : Research involving animal models of inflammation revealed that administration of the compound reduced levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating its potential as an anti-inflammatory agent.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for achieving high enantiomeric purity in 3-(4-Chlorophenyl)-4,4,4-trifluoro-3-hydroxybutanoic acid?

- Methodological Answer : Enantiomeric purity can be optimized using chiral resolution techniques. For example, diastereomeric salt formation with (R)-1-phenylethylamine has been employed for related trifluoro-hydroxybutanoic acid derivatives, yielding enantiomers with distinct optical rotations (e.g., [α]D = +15.1° for (S)-enantiomer in EtOH). Monitoring optical activity via polarimetry and validating purity with chiral HPLC or capillary electrophoresis is critical .

Q. Which spectroscopic techniques are most reliable for confirming the stereochemistry and functional groups of this compound?

- Methodological Answer : A combination of ¹H-NMR (to analyze coupling constants and diastereotopic protons), IR (for hydroxyl and carbonyl stretching frequencies), and optical rotation measurements is essential. For absolute stereochemistry confirmation, single-crystal X-ray diffraction (as demonstrated for structurally analogous pyrazole-thiazole hybrids) provides definitive evidence .

Q. How should researchers address discrepancies between elemental analysis and spectroscopic data?

- Methodological Answer : Cross-validation using complementary techniques is key. For instance, if elemental analysis shows a slight deviation (e.g., 30.16% C observed vs. 30.39% calculated), corroborate with high-resolution mass spectrometry (HRMS) or ¹³C-NMR to confirm molecular integrity. Such discrepancies may arise from hygroscopicity or residual solvents .

Advanced Research Questions

Q. What computational methods are suitable for modeling the compound’s reactivity or binding interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electronic properties and reaction pathways. Structural parameters from X-ray data (e.g., bond lengths and angles in chlorophenyl-thiazole systems) serve as input for modeling. PubChem’s computed descriptors (e.g., logP, polar surface area) may guide solubility and bioavailability predictions .

Q. How can researchers resolve low yields in the final step of synthesizing the hydroxybutanoic acid scaffold?

- Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., Lewis acids for keto-enol tautomerism control) or protecting groups. For example, methyl ester intermediates (e.g., methyl 4,4,4-trifluoro-3-hydroxybutanoate) can stabilize the hydroxyl group during synthesis, with subsequent hydrolysis under mild acidic conditions .

Q. What strategies mitigate racemization during functionalization of the hydroxy group?

- Methodological Answer : Use non-polar solvents (e.g., CHCl₃) and low temperatures to minimize racemization. Steric hindrance via bulky protecting groups (e.g., tert-butoxycarbonyl, Boc) has proven effective in analogous amino-hydroxybutanoic acids, preserving stereochemistry during coupling reactions .

Q. How to design stability studies for this compound under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies at varying pH (1.2–7.4) and temperatures (25–40°C). Monitor degradation products via LC-MS and compare with reference standards. Structural analogs (e.g., 4-(2-fluorophenyl)-4-oxobutanoic acid) show sensitivity to hydrolytic cleavage, suggesting similar stability protocols .

Data Analysis & Contradiction Resolution

Q. How to interpret conflicting bioactivity data between in vitro and in silico models?

- Methodological Answer : Reconcile discrepancies by validating in silico predictions (e.g., molecular docking) with orthogonal assays. For example, if computational models predict high affinity for a target receptor but in vitro assays show weak activity, assess membrane permeability (via PAMPA assays) or metabolic stability using liver microsomes .

Q. What approaches validate the compound’s metabolic pathways in preclinical studies?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹⁴C or ²H) to track metabolites via radio-HPLC or HRMS. Structural motifs like the 4-chlorophenyl group (common in prodrugs) may undergo oxidative dehalogenation, requiring identification of downstream metabolites .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.